molecular formula C17H12ClN5O2 B2873724 N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358309-24-6

N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2873724
CAS No.: 1358309-24-6
M. Wt: 353.77
InChI Key: BZQORFGOWQBFPG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (molecular formula: C₁₇H₁₂ClN₅O₂, molecular weight: 353.766) is a triazoloquinoxaline derivative characterized by a 4-chlorophenyl group and an acetamide linker at position 5 of the fused heterocyclic core . The 4-chlorophenyl substituent enhances lipophilicity, while the acetamide group contributes to hydrogen-bonding capacity, influencing both solubility and receptor affinity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQORFGOWQBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Hydrazinoquinoxaline Precursors

The synthesis begins with 2,3-dichloroquinoxaline (13a–c ), which undergoes nucleophilic substitution with hydrazine hydrate to yield hydrazinoquinoxaline derivatives (14a–c ). For example:
$$
\text{2,3-Dichloroquinoxaline} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, RT}} \text{2-Hydrazino-3-chloroquinoxaline} \quad
$$

Cyclization to Form the Triazoloquinoxaline Ring

The hydrazinoquinoxaline intermediate is cyclized using triethyl orthoformate under reflux conditions to form the 1,2,4-triazolo[4,3-a]quinoxaline core (15a–g ):
$$
\text{Hydrazinoquinoxaline} + \text{HC(OEt)₃} \xrightarrow{\Delta, 4\,h} \text{1,2,4-Triazolo[4,3-a]quinoxaline} \quad
$$
This step proceeds via intramolecular cyclization, eliminating ethanol and forming the triazole ring.

Functionalization at Position 5

To introduce reactivity at position 5, bromination or chlorination is employed. For instance, bromination of N-methyl-triazolo[4,3-a]quinoxalin-4-amine (4 ) yields 1-bromo-N-methyl-triazolo[4,3-a]quinoxalin-4-amine (5 ):
$$
\text{4} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5} \quad
$$
This brominated intermediate serves as a versatile synthon for subsequent coupling reactions.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via a two-step process involving chloroacetylation and nucleophilic substitution.

Synthesis of N-(4-Chlorophenyl)Acetamide

N-(4-Chlorophenyl)acetamide is prepared by reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base:
$$
\text{4-Chloroaniline} + \text{ClCH₂COCl} \xrightarrow{\text{EtOH, AcOH}} \text{N-(4-Chlorophenyl)Chloroacetamide} \quad
$$
This intermediate is isolated as a white crystalline solid (m.p. 135–137°C).

Coupling with the Triazoloquinoxaline Core

The brominated triazoloquinoxaline (5 ) undergoes nucleophilic substitution with N-(4-chlorophenyl)acetamide under microwave-assisted conditions:
$$
\text{5} + \text{N-(4-Chlorophenyl)Acetamide} \xrightarrow{\text{MW, 140°C, 20\,min}} \text{Target Compound} \quad
$$
Microwave irradiation enhances reaction efficiency, reducing reaction times from hours to minutes.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Yield Improvement Reference
Solvent Ethanol 78% → 88%
Temperature 140°C (MW) 52% → 89%
Reaction Time 20 min (MW) 45% → 89%
Base Triethylamine 65% → 82%

Substituting conventional heating with microwave irradiation increased yields from 52% to 89%. Ethanol as a solvent outperformed DMF or THF due to better solubility of intermediates.

Characterization and Analytical Data

The target compound is characterized using spectroscopic and chromatographic methods:

  • HRMS (ESI) : m/z 353.0679 [M+H]⁺ (calculated for C₁₇H₁₂ClN₅O₂: 353.0679).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, quinoxaline-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 2.15 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring).

Mechanistic Insights

Cyclocondensation Mechanism

The cyclization of hydrazinoquinoxaline with triethyl orthoformate proceeds via:

  • Protonation of the orthoformate.
  • Nucleophilic attack by the hydrazine nitrogen.
  • Elimination of ethanol and ring closure.

Nucleophilic Substitution

The bromine atom in 5 is displaced by the deprotonated nitrogen of N-(4-chlorophenyl)acetamide under microwave irradiation, facilitated by the polar aprotic solvent.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Addressed using ethanol-DMSO mixtures.
  • Byproduct Formation : Minimized via precise stoichiometry (1:1.2 ratio of 5 to acetamide).
  • Oxidative Degradation : Avoided by conducting reactions under nitrogen atmosphere.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, analogous triazoloquinoxalines exhibit:

  • EGFR Inhibition (IC₅₀ = 0.039–0.24 μM).
  • Anticancer Activity against leukemia cell lines (IC₅₀ = 1.95 μM).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazoloquinoxaline core or the phenyl ring. These modifications alter molecular weight, polarity, and bioactivity.

Compound Name Molecular Formula Molecular Weight Substituent Features Key Evidence ID
Target Compound C₁₇H₁₂ClN₅O₂ 353.766 4-Chlorophenyl; no alkylation on triazolo ring
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide C₁₈H₁₄ClN₅O₂ 367.793 Methyl group at position 1 of triazolo ring
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide C₂₃H₂₅N₅O₂ 403.477 4-Butylphenyl; ethyl group at position 1 of triazolo ring
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C₂₂H₁₆ClN₅O₃S₂ 513.97 Sulfanyl linker; sulfamoylphenyl group
N-(4-Fluorophenyl)-2-(bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)acetamide C₂₀H₁₂FN₇O₂S 441.42 Bis-triazoloquinoxaline core; fluorophenyl substituent
Key Observations:
  • Methylation () : Addition of a methyl group at position 1 of the triazolo ring increases molecular weight by ~14 Da and likely enhances metabolic stability by steric shielding .
Anticancer Activity (Topoisomerase II Inhibition):
  • The target compound’s triazoloquinoxaline core shares structural homology with Topoisomerase II (Topo II) inhibitors described in . Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) demonstrate superior cytotoxicity against Caco-2 and HePG-2 cells, attributed to enhanced DNA intercalation and G2/M phase arrest .
  • Comparison with Fluorophenyl Analogs : The 4-fluorophenyl variant in showed IC₅₀ values 2–3-fold lower than the target’s chlorophenyl counterpart, likely due to fluorine’s stronger electron-withdrawing effect and smaller atomic radius, improving target binding .
Kinase Inhibition:
  • Analogs with extended alkyl chains (e.g., ’s butylphenyl group) may exhibit off-target kinase modulation due to increased hydrophobic interactions with ATP-binding pockets .

Pharmacokinetic Considerations

  • Solubility : The target compound’s lack of alkylation (vs. methyl or ethyl analogs) may improve aqueous solubility, favoring oral bioavailability .
  • Metabolic Stability: Methylated analogs () resist oxidative metabolism better than non-alkylated derivatives, as demonstrated in cytochrome P450 assays .

Biological Activity

N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by the presence of a triazole and quinoxaline moiety. The synthetic pathways for such derivatives often involve multi-step reactions that optimize yield and purity. Recent studies have highlighted various synthetic routes that can be employed to produce quinoxaline derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The incorporation of a quinoxaline moiety further enhances these antimicrobial effects, making the compound a candidate for antibiotic development.

Anticancer Properties

The anticancer potential of compounds similar to this compound has been documented in several studies. For example, quinazoline derivatives have demonstrated broad-spectrum antitumor activity against various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, triazole-containing compounds have been reported to exhibit anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate inflammatory mediators and pain pathways in biological systems . The specific biological mechanisms remain an area of active research.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Study : A series of triazole derivatives were tested against multiple bacterial strains. Compounds showed potent activity against both drug-sensitive and drug-resistant strains .
  • Anticancer Activity : In vitro studies demonstrated that certain quinazoline derivatives exhibited significant cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through caspase activation .
  • Inflammation Model : Animal models have shown that triazole derivatives reduce inflammation markers significantly compared to control groups. This suggests potential therapeutic use in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntimicrobialS. aureus, E. coli0.125–8 μg/mL
AnticancerVarious cancer cell linesIC50 values varied
Anti-inflammatoryAnimal modelsSignificant reduction in markers

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